
Rokitamycin
Übersicht
Beschreibung
Ricamycin ist ein Mitglied der Rifamycin-Familie, einer Gruppe von Antibiotika, die für ihre starken antibakteriellen Eigenschaften bekannt sind. Diese Verbindungen werden aus dem Bakterium Amycolatopsis rifamycinica gewonnen und sind besonders wirksam gegen Mykobakterien. Ricamycin wird, wie andere Rifamycine, zur Behandlung verschiedener bakterieller Infektionen eingesetzt, darunter Tuberkulose, Lepra und Infektionen, die durch den Mycobacterium avium-Komplex verursacht werden .
2. Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von Ricamycin erfolgt in der Regel durch die Fermentation von Amycolatopsis rifamycinica. Die Hauptverbindung, Rifamycin B, wird durch diesen Fermentationsprozess hergestellt. Rifamycin B wird dann chemisch modifiziert, um Ricamycin zu produzieren. Die Modifikation umfasst die Oxidation und Hydrolyse von Rifamycin B zu Rifamycin S, das weiterverarbeitet wird, um Ricamycin zu erhalten .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Produktion von Ricamycin durch kontinuierliche Fluss-Synthese optimiert. Diese Methode beinhaltet die Verwendung von Mikroreaktoren, um die Reaktions-Effizienz und Ausbeute zu verbessern. Der Prozess beginnt mit Rifamycin S und tert-Butylamin, gefolgt von einer Reihe von Reaktionsschritten und Reinigungsprozessen, um Ricamycin mit einer hohen Gesamtausbeute zu erhalten .
Wissenschaftliche Forschungsanwendungen
Ricamycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Ricamycin wird als Modellverbindung verwendet, um die Synthese und Modifikation von Antibiotika zu untersuchen.
Biologie: Es dient als Werkzeug, um bakterielle Resistenzmechanismen und die Rolle der RNA-Polymerase bei der bakteriellen Transkription zu untersuchen.
Medizin: Ricamycin wird zur Behandlung bakterieller Infektionen eingesetzt, insbesondere derer, die durch Mykobakterien verursacht werden. Es wird auch für sein Potenzial zur Behandlung anderer bakterieller Krankheiten untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Antibiotika und bei der Optimierung von Fermentationsprozessen zur Antibiotika-Produktion eingesetzt
5. Wirkmechanismus
Ricamycin übt seine antibakterielle Wirkung aus, indem es die bakterielle RNA-Synthese hemmt. Es bindet stark an die DNA-abhängige RNA-Polymerase von Prokaryoten und verhindert die Transkription von RNA aus DNA. Diese Hemmung stoppt effektiv das bakterielle Wachstum und die Replikation. Das primäre molekulare Ziel von Ricamycin ist die Beta-Untereinheit der bakteriellen RNA-Polymerase .
Ähnliche Verbindungen:
Rifampicin: Ein weiteres Mitglied der Rifamycin-Familie, das hauptsächlich zur Behandlung von Tuberkulose eingesetzt wird.
Rifabutin: Wird zur Behandlung von Mycobacterium avium-Komplex-Infektionen eingesetzt.
Rifapentin: Ähnlich wie Rifampicin, aber mit einer längeren Halbwertszeit, wird zur Behandlung von Tuberkulose eingesetzt.
Rifaximin: Wird zur Behandlung von Reisedurchfall und hepatischer Enzephalopathie eingesetzt.
Einzigartigkeit von Ricamycin: Ricamycin ist aufgrund seiner spezifischen Modifikationen einzigartig, die seine antibakteriellen Eigenschaften verbessern und seine Wirksamkeit gegen ein breiteres Spektrum bakterieller Infektionen erhöhen. Seine Synthese beinhaltet verschiedene chemische Reaktionen, die es von anderen Rifamycinen unterscheiden und es zu einer wertvollen Verbindung sowohl in der Forschung als auch in klinischen Umgebungen machen .
Wirkmechanismus
Safety and Hazards
Rokitamycin has some adverse effects including gastrointestinal discomfort, nausea, vomiting, epigastric pain, liver function abnormalities, eosinophilia, skin rashes, exanthema, urticaria, and blurred vision . It’s contraindicated in individuals with hypersensitivity to this compound and precautions should be taken in cases of biliary occlusion, liver disease, and concurrent use of ergotamine or carbamazepine .
Zukünftige Richtungen
Research is being conducted to develop new drug carriers for the delivery of antibiotics like Rokitamycin . One such study developed new swellable dextrin-based nanohydrogels for the topical delivery of this compound . These nanohydrogels showed promise for the delivery of this compound and may pave the way for the topical delivery of other macrolide antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ricamycin typically involves the fermentation of Amycolatopsis rifamycinica. The primary compound, rifamycin B, is produced through this fermentation process. Rifamycin B is then chemically modified to produce ricamycin. The modification involves the oxidation and hydrolysis of rifamycin B to form rifamycin S, which is further processed to yield ricamycin .
Industrial Production Methods: In industrial settings, the production of ricamycin is optimized through continuous flow synthesis. This method involves the use of microreactors to enhance reaction efficiency and yield. The process starts with rifamycin S and tert-butylamine, followed by a series of reaction steps and purification processes to obtain ricamycin with a high overall yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ricamycin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Modifikation und Aktivierung unerlässlich.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden verwendet, um Rifamycin B zu Rifamycin S zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden, um Zwischenprodukte während der Synthese zu reduzieren.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Hydrazine, um die Rifamycin-Struktur zu modifizieren.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Rifamycin S, Rifamycin SV und letztendlich Ricamycin. Jedes dieser Zwischenprodukte spielt eine entscheidende Rolle bei der Gesamtsynthese von Ricamycin .
Vergleich Mit ähnlichen Verbindungen
Rifampicin: Another member of the rifamycin family, used primarily to treat tuberculosis.
Rifabutin: Used to treat Mycobacterium avium complex infections.
Rifapentine: Similar to rifampicin but with a longer half-life, used in tuberculosis treatment.
Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy.
Uniqueness of Ricamycin: Ricamycin is unique due to its specific modifications that enhance its antibacterial properties and its effectiveness against a broader range of bacterial infections. Its synthesis involves distinct chemical reactions that differentiate it from other rifamycins, making it a valuable compound in both research and clinical settings .
Eigenschaften
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-propanoyloxyoxan-3-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69NO15/c1-11-16-32(48)55-40-27(6)53-34(23-42(40,7)58-31(47)12-2)56-37-26(5)54-41(36(50)35(37)43(8)9)57-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(49)22-30(46)39(38)51-10/h13-15,18,20,24-30,34-41,45-46,50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWWNRMSAPEJLS-MDWYKHENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)OC(=O)CC)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC(=O)CC)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023521 | |
| Record name | Propionylleucomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74014-51-0 | |
| Record name | Rokitamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74014-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rokitamycin [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074014510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rokitamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13409 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propionylleucomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROKITAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPT03UEM0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



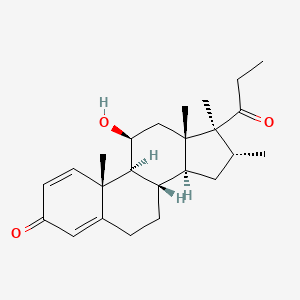

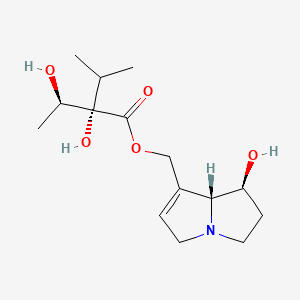
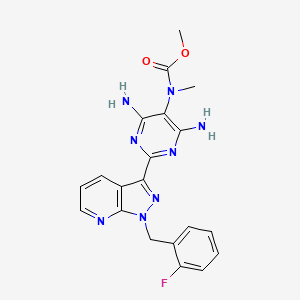
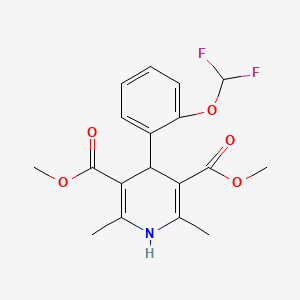
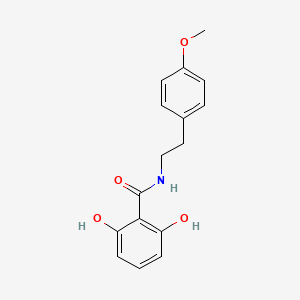

![N-[3-(benzylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B1680648.png)
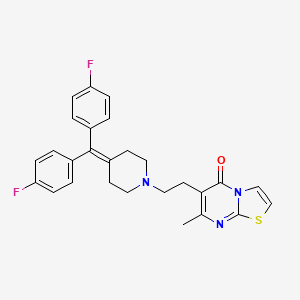
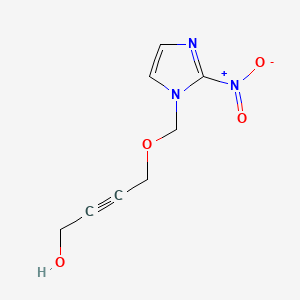

![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B1680654.png)
![N-[2-[2-hydroxy-3-[4-(4-hydroxy-3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide](/img/structure/B1680656.png)
